REACTION_CXSMILES
|
[Na].[Cl:2][CH2:3][C:4]#[N:5].[NH2:6][C:7]1[CH:8]=[C:9]2[C:13](=[CH:14][C:15]=1[C:16]([OH:18])=O)[CH2:12][CH2:11][CH2:10]2>CO>[Cl:2][CH2:3][C:4]1[NH:5][C:16](=[O:18])[C:15]2[C:7](=[CH:8][C:9]3[CH2:10][CH2:11][CH2:12][C:13]=3[CH:14]=2)[N:6]=1 |^1:0|
|
Name
|
|
Quantity
|
0.081 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
1.56 g
|
Type
|
reactant
|
Smiles
|
ClCC#N
|
Name
|
|
Quantity
|
3.19 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C2CCCC2=CC1C(=O)O
|
Name
|
|
Quantity
|
42 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
36 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After the reaction mixture being stirred for 1 hour at room temperature
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued for 1 hour at room temperature
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
for a further 1 hour at 80° C. under argon
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
the white precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with methanol, water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried in vacuo over P2O5 (3.15 g, 75%), mp 270-272° C.
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
ClCC1=NC2=CC3=C(C=C2C(N1)=O)CCC3
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |